![molecular formula C21H16ClNO6 B5909516 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5909516.png)
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(3,4-dimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(3,4-dimethoxyphenyl)-2-propen-1-one, commonly known as CNF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CNF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 403.8 g/mol. This compound has been shown to have a variety of biological effects, making it a valuable tool in many areas of research.
Mécanisme D'action
The exact mechanism of action of CNF is not fully understood, but it is thought to work through the inhibition of certain enzymes and signaling pathways. CNF has been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) that can damage cells and tissues. Additionally, CNF has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
CNF has a variety of biochemical and physiological effects that make it a valuable tool in scientific research. CNF has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of ROS. Additionally, CNF has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CNF is its versatility in scientific research. CNF has been shown to have a variety of biological effects, making it a valuable tool in many areas of research. Additionally, CNF is relatively easy to synthesize and has a high yield and purity. However, there are also limitations to the use of CNF in lab experiments. CNF is a synthetic compound, and as such, its effects may not fully represent those of natural compounds. Additionally, the exact mechanism of action of CNF is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on CNF. One area of research is in the development of CNF-based therapies for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CNF and its effects on various signaling pathways. Finally, the development of new synthetic methods for CNF may allow for the creation of analogs with improved biological activity and selectivity.
Méthodes De Synthèse
The synthesis of CNF involves the condensation of 4-chloro-3-nitrobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by a cyclization reaction with furfural. This reaction sequence results in the formation of the CNF molecule with a high yield and purity.
Applications De Recherche Scientifique
CNF has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. CNF has been shown to have potent anti-cancer effects in vitro, and has been tested in animal models of cancer with promising results. Additionally, CNF has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a variety of diseases.
Propriétés
IUPAC Name |
(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO6/c1-27-20-9-4-13(12-21(20)28-2)18(24)8-5-15-6-10-19(29-15)14-3-7-16(22)17(11-14)23(25)26/h3-12H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPACTRSFIXNUGW-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

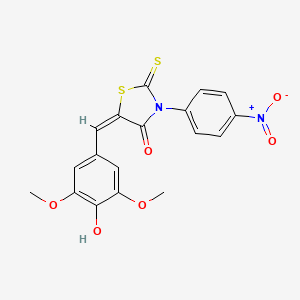
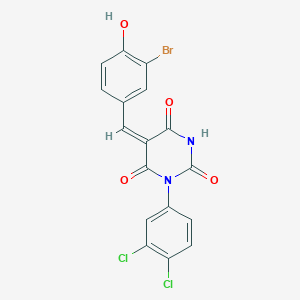
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5909449.png)
![3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5909452.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5909464.png)
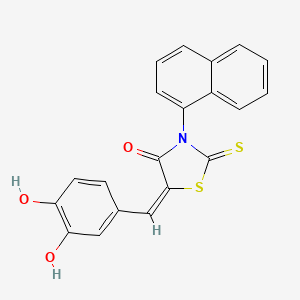
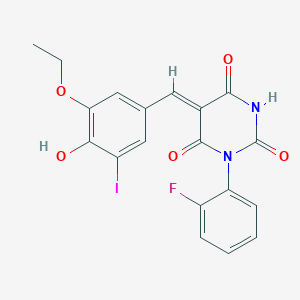
![N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5909484.png)

![1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5909503.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5909522.png)
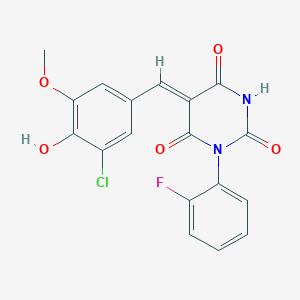
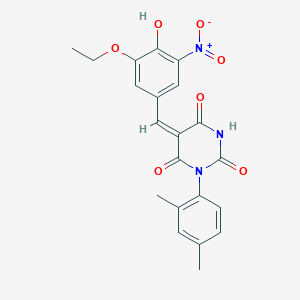
![1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5909529.png)